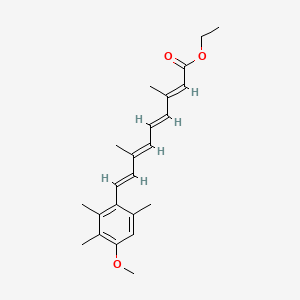

Etretinate

描述

依曲替丁是一种由罗氏制药开发的合成芳香族维甲酸类药物。它于 1986 年被美国食品药品监督管理局批准用于治疗严重银屑病。依曲替丁是一种第二代维甲酸类药物,这意味着它在化学上经过了第一代维甲酸类药物的修饰,以提高疗效并减少副作用。 由于其存在导致出生缺陷的高风险,它于 1996 年从加拿大市场撤回,并于 1998 年从美国市场撤回。 尽管如此,它在日本仍以商品名 Tigason 销售 .

科学研究应用

作用机制

依曲替丁的作用机制尚不完全清楚。 据信它通过与皮肤中的维甲酸受体结合起作用,这有助于使皮肤细胞的生长周期正常化。依曲替丁会干扰角质形成细胞的末端分化,从而减少银屑病等疾病中出现的过度细胞生长和角化。 此外,依曲替丁增强了环腺苷酸与环腺苷酸依赖性蛋白激酶的调节亚基的结合,进一步调节细胞过程 .

生化分析

Biochemical Properties

Etretinate is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It is thought to bind to the retinoic acid receptors and enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases .

Cellular Effects

The active metabolite responsible for this compound’s effects, acitretin, is a retinoid . Retinoids, having a structure similar to vitamin A, are involved in the normal growth of skin cells . Acitretin works by inhibiting the excessive cell growth and keratinisation, a process by which skin cells become thickened due to the deposition of a protein within them . This results in the reduction of the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

This compound is highly lipophilic and is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy . In cell culture studies, this compound dose-dependently decreased the PICP concentration in the medium of fibroblasts from both healthy subjects and patients .

Metabolic Pathways

This compound is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted .

Transport and Distribution

Due to its lipophilic nature, this compound is stored in adipose tissue from where it is slowly released . This allows this compound to have a prolonged effect even after the cessation of treatment .

Subcellular Localization

Given its lipophilic nature and its storage in adipose tissue, it can be inferred that this compound likely localizes to lipid-rich areas within cells .

准备方法

依曲替丁通过多步合成方法合成,该方法涉及依曲替丁与活性试剂(如 1,1'-羰基二咪唑)反应。 该反应之后是加入乙醇或碱或碱土乙醇盐以产生依曲替丁 。依曲替丁的工业生产涉及严格的反应条件,以确保高纯度和高产率。合成路线可以概括如下:

依曲替丁与 1,1'-羰基二咪唑反应: 该步骤形成中间体化合物。

加入乙醇或碱/碱土乙醇盐: 该步骤将中间体转化为依曲替丁。

化学反应分析

依曲替丁会发生各种化学反应,包括:

氧化: 依曲替丁可以被氧化形成其活性代谢物依曲替丁。这种反应通常涉及使用过氧化氢或高锰酸钾等氧化剂。

还原: 依曲替丁的还原会导致形成活性较低或无活性的代谢物。常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 依曲替丁可以进行取代反应,其中官能团被其他基团取代。这些反应通常需要特定的催化剂和条件才能有效地进行。

相似化合物的比较

属性

IUPAC Name |

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-DJRRULDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023036 | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.2X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

54350-48-0 | |

| Record name | Etretinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etretinate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etretinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-105 °C | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etretinate?

A1: While the exact mechanism of action remains unclear, research suggests that this compound influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []

Q2: How does this compound impact inflammation in psoriasis?

A2: Studies indicate that this compound exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, this compound treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).

Q4: How does the presence of food affect this compound absorption?

A4: Studies reveal that consuming this compound with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of this compound.

Q5: How does alcohol consumption affect acitretin metabolism in relation to this compound?

A5: Research shows that alcohol consumption can influence the conversion of acitretin to this compound in patients. [] This metabolic conversion is significant as it leads to the formation of this compound, which has a much longer half-life and therefore, a prolonged teratogenic risk.

Q6: What is the impact of this compound on the absorption of hydrophilic and lipophilic compounds?

A6: Research indicates that this compound does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []

Q7: How is this compound distributed in the body?

A7: this compound demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of this compound have been detected in the adrenal glands during autopsy studies. []

Q8: What is the elimination half-life of this compound?

A8: this compound exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]

Q9: What are the known teratogenic risks associated with this compound?

A9: this compound is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.

Q10: What musculoskeletal side effects have been reported with this compound use?

A10: Long-term treatment with high doses of this compound has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []

Q11: Have there been attempts to develop targeted delivery systems for this compound?

A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for this compound to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.

Q12: What analytical methods are employed to measure this compound and its metabolites in biological samples?

A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of this compound, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。